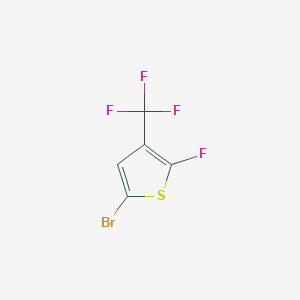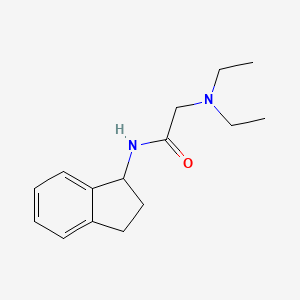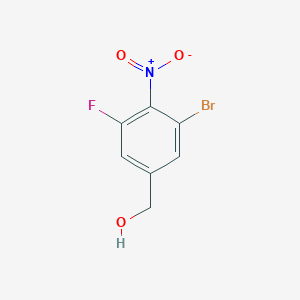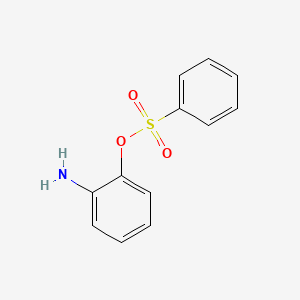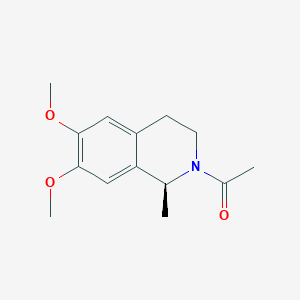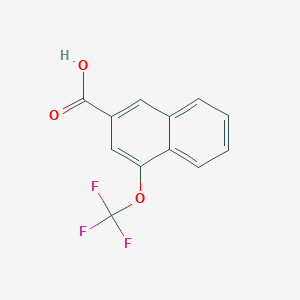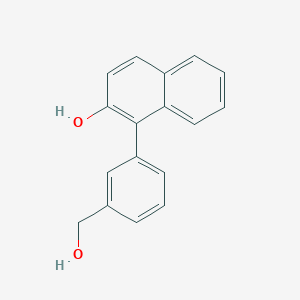
(6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C10H8BClN2O3 and a molecular weight of 250.45 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chloropyridinyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
準備方法
The synthesis of pyridinylboronic acids, including (6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid, can be achieved through several methods :
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to selectively introduce the boronic acid group at the desired position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: Halopyridines are coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the boronic acid derivative.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
[4+2] Cycloadditions: This approach involves cycloaddition reactions to form the boronic acid derivative.
化学反応の分析
(6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid undergoes various chemical reactions :
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Complexation: The boronic acid group can form complexes with diols, amines, and other nucleophiles.
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, boronic esters, and borates.
科学的研究の応用
(6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid has a wide range of applications in scientific research :
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drug candidates and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of (6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid involves its ability to form covalent bonds with specific molecular targets . The boronic acid group can interact with diols, amines, and other nucleophiles, forming stable complexes. This interaction can inhibit the activity of enzymes or receptors, leading to various biological effects. The compound’s molecular targets and pathways depend on its specific application, such as enzyme inhibition in medicinal chemistry or cross-coupling reactions in organic synthesis.
類似化合物との比較
(6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid can be compared with other similar boronic acid derivatives :
6-Chloropyridine-3-boronic acid: Similar in structure but lacks the additional pyridinyl group.
(6-chloro-5-(methoxycarbonyl)pyridin-3-yl)boronic acid: Contains a methoxycarbonyl group instead of the chloropyridinyl group.
2-Substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides: These compounds have a pyrimidine ring and are used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions, making it valuable in various research and industrial applications.
特性
CAS番号 |
918138-39-3 |
|---|---|
分子式 |
C10H8BClN2O3 |
分子量 |
250.45 g/mol |
IUPAC名 |
[6-(5-chloropyridin-3-yl)oxypyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H8BClN2O3/c12-8-3-9(6-13-5-8)17-10-2-1-7(4-14-10)11(15)16/h1-6,15-16H |
InChIキー |
SVFFNDRPICGMNI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(C=C1)OC2=CC(=CN=C2)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




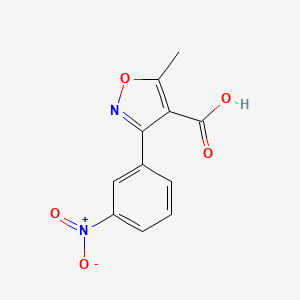
![1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-](/img/structure/B11862934.png)
